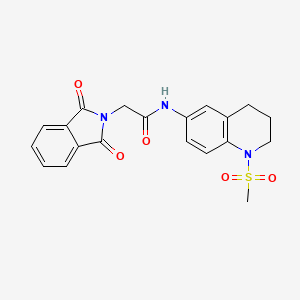![molecular formula C19H19NO7S B2939612 methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327196-24-6](/img/structure/B2939612.png)
methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C19H19NO7S and its molecular weight is 405.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves multi-step processes that incorporate various organic synthesis techniques. Commonly, the synthesis begins with the preparation of intermediate compounds through reactions such as sulfonation, esterification, and amination.
The initial step might involve the sulfonation of a substituted phenyl ring using sulfuric acid or a similar reagent to introduce the sulfonyl group.
The resulting sulfonyl derivative can then undergo esterification using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester group.
Concurrently, the 1,3-benzodioxole group is introduced through the reaction of catechol with methylene chloride under basic conditions.
The final step involves the formation of the (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate through a series of coupling reactions, typically facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Scaling up the production for industrial applications would necessitate optimizing the reaction conditions for maximum yield and purity. Continuous flow processes and the use of automated reactors could enhance efficiency and reproducibility. The choice of solvents, temperature, and pressure conditions must be carefully controlled to ensure the stability of the compound and the safety of the production process.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: : Utilizing reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce or modify oxygen-containing functional groups.
Reduction: : Sodium borohydride or lithium aluminum hydride can reduce certain functional groups, influencing the reactivity and properties of the molecule.
Substitution: : Halogenation or nitration reactions can be performed on the aromatic rings using appropriate halogenating agents or nitrating mixtures, respectively.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions often occur in organic solvents such as ethanol, dichloromethane, or toluene, under specific temperature and pH conditions tailored to each reaction's requirements.
Major Products Formed: The primary products depend on the type of reaction. For oxidation, products may include oxidized derivatives with additional hydroxyl or carbonyl groups. Reduction reactions yield more reduced forms of the compound, potentially altering its functional groups. Substitution reactions result in substituted benzodioxole or phenyl-sulfonyl derivatives.
科学的研究の応用
Chemistry: In organic chemistry, this compound is studied for its unique structural properties and reactivity patterns, which can inform the design of new synthetic methods and compounds.
Biology and Medicine: In biological and medicinal research, it shows potential as a pharmacophore—a part of a molecular structure responsible for a particular biological or pharmacological interaction. Its diverse functional groups allow it to interact with various biological targets, making it a candidate for drug design.
Industry: The compound's properties make it suitable for use in industrial applications, such as in the synthesis of polymers or as an intermediate in the production of dyes, fragrances, and other specialty chemicals.
5. Mechanism of Action: The precise mechanism by which methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate exerts its effects depends on its interaction with molecular targets. The benzodioxole moiety can engage in aromatic stacking interactions, while the sulfonyl and ester groups can form hydrogen bonds and other non-covalent interactions. These interactions may influence enzyme activity, receptor binding, or other cellular processes, making it a subject of interest for molecular pharmacology.
Similar Compounds
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)carbamoyl]acrylate
Ethyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
Uniqueness: this compound stands out due to its combination of functional groups, which impart a distinctive set of chemical properties and reactivities. This makes it a versatile tool in research and industrial applications, where its structural attributes can be harnessed for various innovative uses.
Hope this was helpful!
特性
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c1-3-25-14-5-7-15(8-6-14)28(22,23)18(19(21)24-2)11-20-13-4-9-16-17(10-13)27-12-26-16/h4-11,20H,3,12H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHDJIDFEIRCBA-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCO3)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
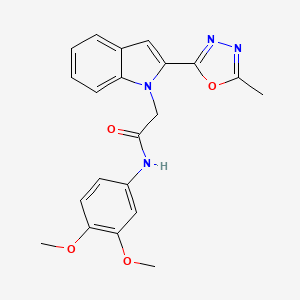
![diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate](/img/structure/B2939531.png)
![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)
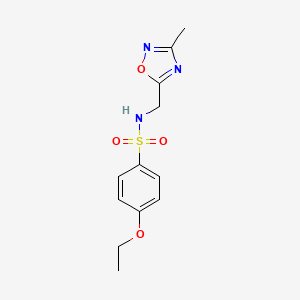
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}ethene-1-sulfonamide](/img/structure/B2939534.png)

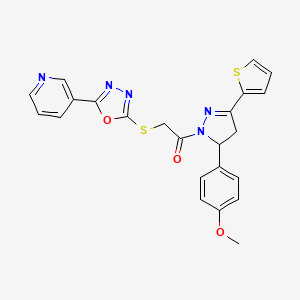
![ethyl 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)
![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)
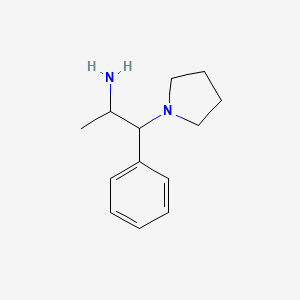
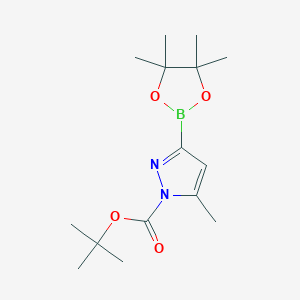
![6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2939549.png)
